molecular formula C4H3Cl2N B3353728 1H-Pyrrole, 2,5-dichloro- CAS No. 56454-23-0

1H-Pyrrole, 2,5-dichloro-

Cat. No. B3353728
CAS RN: 56454-23-0
M. Wt: 135.98 g/mol
InChI Key: AJJCRRLRSVMJEJ-UHFFFAOYSA-N
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Description

“1H-Pyrrole, 2,5-dichloro-” is a chemical compound with the molecular formula C4H3Cl2N . It is also known by other names such as “2,5-Dichlor-1H-pyrrol” in German, “2,5-Dichloro-1H-pyrrole” in French . The average mass of this compound is 135.979 Da and the monoisotopic mass is 134.964249 Da .


Synthesis Analysis

The synthesis of pyrroles, including “1H-Pyrrole, 2,5-dichloro-”, often involves the Paal-Knorr pyrrole condensation . This process uses various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the metal-catalyzed conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles . This reaction is catalyzed by a stable manganese complex in the absence of organic solvents .


Molecular Structure Analysis

The molecular structure of “1H-Pyrrole, 2,5-dichloro-” consists of a pyrrole ring with two chlorine atoms attached at the 2 and 5 positions . The pyrrole ring is a five-membered aromatic heterocycle, consisting of four carbon atoms and one nitrogen atom .


Chemical Reactions Analysis

Pyrroles, including “1H-Pyrrole, 2,5-dichloro-”, can undergo a variety of chemical reactions. For instance, they can participate in N-substitution reactions with alkyl halides, sulfonyl chlorides, and benzoyl chloride to yield substituted pyrroles . They can also undergo Michael addition with electrophilic olefins to afford N-alkylpyrroles .


Physical And Chemical Properties Analysis

“1H-Pyrrole, 2,5-dichloro-” has a molecular formula of C4H3Cl2N, an average mass of 135.979 Da, and a monoisotopic mass of 134.964249 Da .

Safety and Hazards

While specific safety and hazard information for “1H-Pyrrole, 2,5-dichloro-” was not found, pyrroles in general are known to be flammable and toxic if swallowed, in contact with skin, or if inhaled . They can cause skin and eye irritation and may cause respiratory irritation . It is recommended to handle them with appropriate personal protective equipment and to use them only in well-ventilated areas .

properties

IUPAC Name

2,5-dichloro-1H-pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Cl2N/c5-3-1-2-4(6)7-3/h1-2,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJJCRRLRSVMJEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90481703
Record name 1H-Pyrrole, 2,5-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90481703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrrole, 2,5-dichloro-

CAS RN

56454-23-0
Record name 1H-Pyrrole, 2,5-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90481703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Pyrrole, 2,5-dichloro-
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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